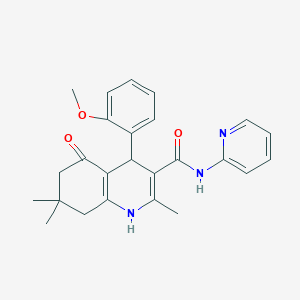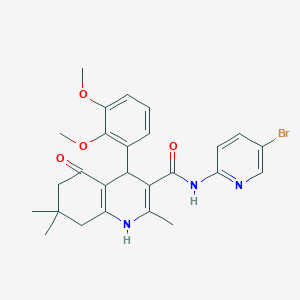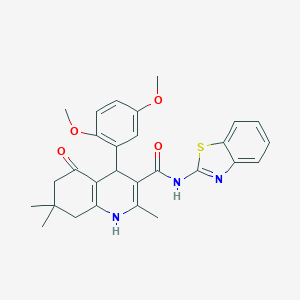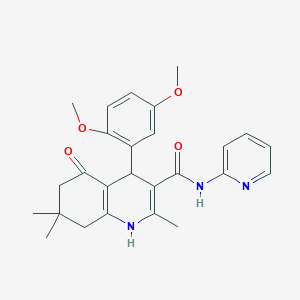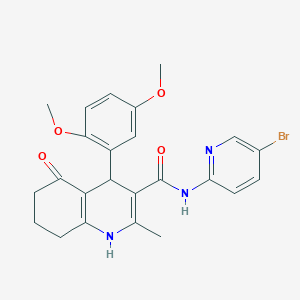![molecular formula C25H21N3OS2 B304293 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE](/img/structure/B304293.png)
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE is a complex organic compound that features a phenothiazine moiety linked to a cyclohepta[b]pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The key steps include the formation of the phenothiazine derivative, followed by its coupling with a cyclohepta[b]pyridine precursor. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to enhance the efficiency and reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the phenothiazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenothiazine moiety can yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its phenothiazine moiety is known for its pharmacological properties, including antipsychotic and anti-inflammatory effects.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The phenothiazine moiety can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Phenothiazine Derivatives: Compounds such as chlorpromazine and promethazine share the phenothiazine core structure.
Cyclohepta[b]pyridine Derivatives: Compounds like azepine derivatives have similar ring systems.
Uniqueness
What sets 2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDINE-3-CARBONITRILE apart is its combined structural features, which allow for unique interactions and applications that are not possible with simpler analogs.
This compound’s unique combination of a phenothiazine moiety and a cyclohepta[b]pyridine ring system makes it a versatile and valuable molecule in various fields of research and industry.
属性
分子式 |
C25H21N3OS2 |
|---|---|
分子量 |
443.6 g/mol |
IUPAC 名称 |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H21N3OS2/c26-15-18-14-17-8-2-1-3-9-19(17)27-25(18)30-16-24(29)28-20-10-4-6-12-22(20)31-23-13-7-5-11-21(23)28/h4-7,10-14H,1-3,8-9,16H2 |
InChI 键 |
SHWVRZVVLCDYJQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)N=C(C(=C2)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
规范 SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


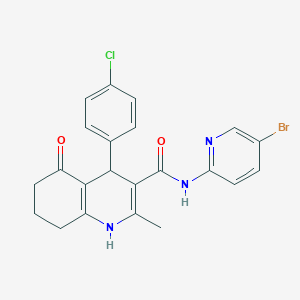
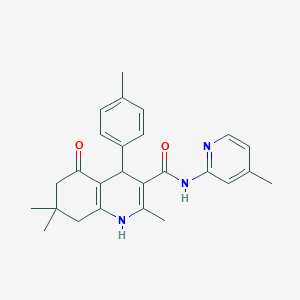


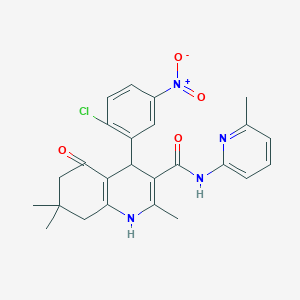
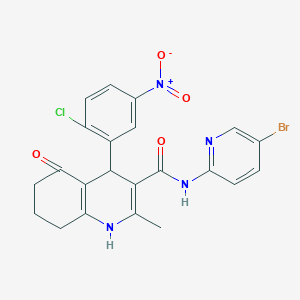
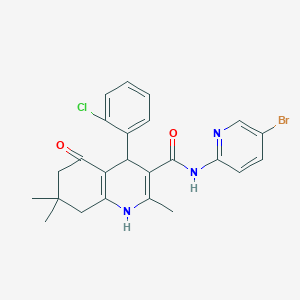

![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)
